N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide
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Overview
Description
N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide is a complex organic compound that features a chlorophenyl group, a furan ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxalamide backbone.
Attachment of the furan ring: The furan ring is introduced through a coupling reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-chlorophenyl)-N2-(3-(furan-2-yl)-2-hydroxypropyl)oxalamide
- N1-(2-chlorophenyl)-N2-(3-(furan-2-yl)-2-methylpropyl)oxalamide
Uniqueness
N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide is unique due to the presence of both a furan ring and a chlorophenyl group, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-16(22,9-11-5-4-8-23-11)10-18-14(20)15(21)19-13-7-3-2-6-12(13)17/h2-8,22H,9-10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYVOVPNTVSPHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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